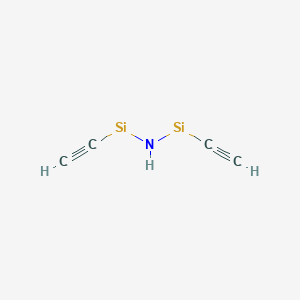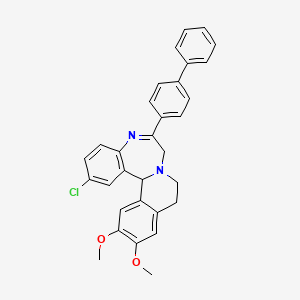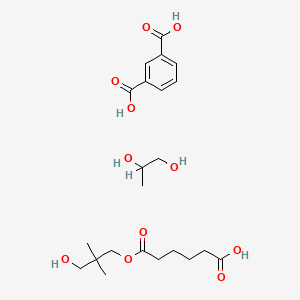![molecular formula C20H22N2S B14552350 3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione CAS No. 62218-82-0](/img/structure/B14552350.png)
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione is a heterocyclic compound with the molecular formula C20H22N2S and a molecular weight of 322.47 g/mol . This compound features a spiro structure, which is a unique arrangement where two rings share a single atom. The presence of the diazaspiro structure and the thione group makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione typically involves the reaction of appropriate diamines with carbon disulfide or thiocarbonyl compounds under controlled conditions. One common method includes the use of substituted aryl halides in the presence of palladium catalysts, such as Pd(OAc)2 and PPh3, to form the spiro scaffold . The reaction conditions often require a solvent like toluene and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The spiro structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.5]decane-2-thione: Similar spiro structure but with different substituents.
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Another spiro compound with different functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Contains an additional nitrogen atom in the ring structure.
Uniqueness
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione is unique due to its specific arrangement of phenyl groups and the thione moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
62218-82-0 |
|---|---|
Molecular Formula |
C20H22N2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3,3-diphenyl-1,4-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C20H22N2S/c23-18-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)22-19(21-18)14-8-3-9-15-19/h1-2,4-7,10-13,22H,3,8-9,14-15H2,(H,21,23) |
InChI Key |
KFOIYMIQTCZLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


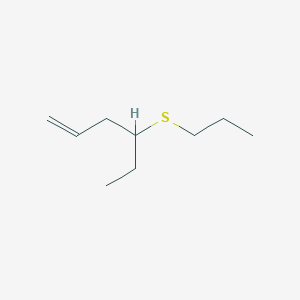
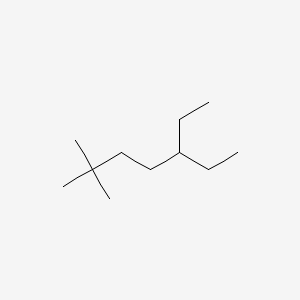
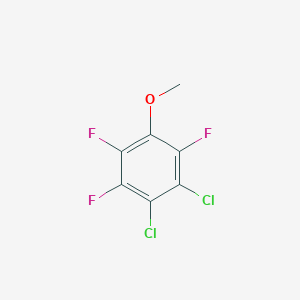
oxophosphanium](/img/structure/B14552291.png)
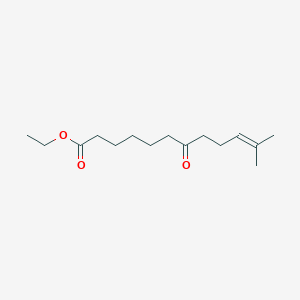
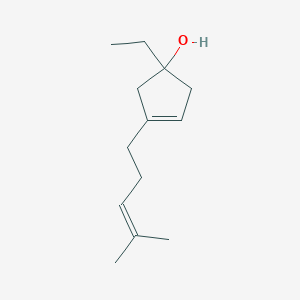
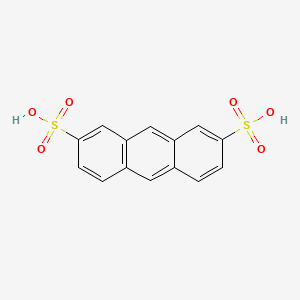
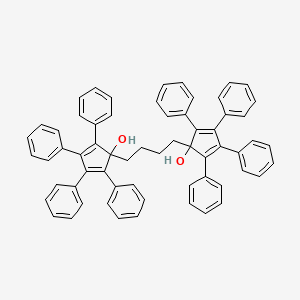
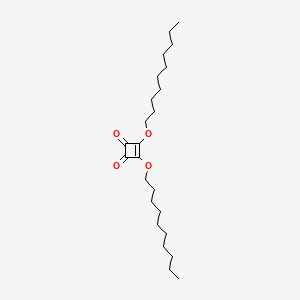
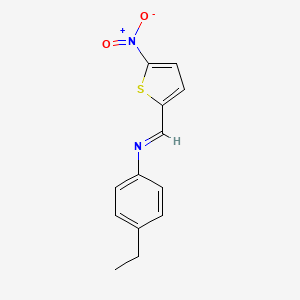
![2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride](/img/structure/B14552324.png)
